molecular formula C21H15ClN2O5 B12005281 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate CAS No. 764653-67-0

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate

Cat. No.: B12005281
CAS No.: 764653-67-0
M. Wt: 410.8 g/mol
InChI Key: ZUMGHXILYGUEHB-FSJBWODESA-N
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Description

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O5 This compound is known for its unique structure, which includes both dihydroxybenzoyl and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound. These products are often used in further research and development applications.

Scientific Research Applications

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound’s dihydroxybenzoyl group is known to participate in redox reactions, which can influence cellular oxidative stress levels. Additionally, the chlorobenzoate group can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate apart from similar compounds is its unique combination of dihydroxybenzoyl and chlorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

764653-67-0

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O5/c22-15-3-1-2-14(10-15)21(28)29-17-7-4-13(5-8-17)12-23-24-20(27)18-9-6-16(25)11-19(18)26/h1-12,25-26H,(H,24,27)/b23-12+

InChI Key

ZUMGHXILYGUEHB-FSJBWODESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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